(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 2-chlorobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of chlorinated phenyl rings and a methoxy group can influence its interaction with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its structure can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the second chlorinated phenyl ring.
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-enamide: Has a different position of the chlorine atom on the second phenyl ring.
Uniqueness
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide is unique due to the specific positions of the chlorine and methoxy groups on the phenyl rings. These substitutions can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-8-7-12(17)10-14(15)19-16(20)9-6-11-4-2-3-5-13(11)18/h2-10H,1H3,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYQJIJUGKCGZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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